
Shmt-IN-1
Descripción general
Descripción
Shmt-IN-1 is a useful research compound. Its molecular formula is C18H16Cl2N4O and its molecular weight is 375.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Shmt-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Shmt-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Role in One-Carbon and Glutathione Metabolism
Research conducted by Nijhout et al. (2009) explored the effects of vitamin B-6 deficiency on 1-carbon and glutathione (GSH) metabolism. The study revealed that serine hydroxymethyltransferase (SHMT) plays a minimal role in altering metabolite concentrations and reaction velocities in 1-carbon metabolism, suggesting a specific, yet limited impact of SHMT activity in this pathway (Nijhout et al., 2009).
2. Biotechnological Applications of Extremophilic SHMTs
A study by Angelaccio (2013) highlights the importance of extremophilic SHMTs in biotechnological and industrial applications. The research underscores the enzyme's potential for use in organic synthesis due to its ability to withstand extreme conditions, revealing the versatile nature of SHMT in biotechnological processes (Angelaccio, 2013).
3. SHMT Inhibition in Cancer Therapy
García-Cañaveras et al. (2020) discussed the effectiveness of SHMT inhibition in the treatment of T-cell acute lymphoblastic leukemia (T-ALL). The study demonstrated that SHMT inhibitors, when combined with methotrexate, can effectively increase survival in T-ALL, suggesting a potential new therapeutic approach in cancer treatment (García-Cañaveras et al., 2020).
4. Screening of Antifolate Inhibitors of SHMT
Paiardini et al. (2015) explored the interaction of antifolate drugs with SHMT, aiming to develop new chemotherapeutic drugs. The study showed that certain antifolates effectively inhibit SHMT, providing insights into the mechanism of action and aiding in the design of novel cancer therapeutics (Paiardini et al., 2015).
5. Probing SHMT's Role in One-Carbon Metabolism
Nonaka et al. (2019) developed SHMT-responsive molecular probes to facilitate the investigation of the enzyme's role in diseases. Their research provided tools for high-throughput screening of SHMT inhibitors, highlighting the enzyme's potential as a biomarker and drug target (Nonaka et al., 2019).
Propiedades
IUPAC Name |
6-amino-4-cyclobutyl-4-(3,5-dichlorophenyl)-3-methyl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O/c1-9-15-17(24-23-9)25-16(22)14(8-21)18(15,10-3-2-4-10)11-5-12(19)7-13(20)6-11/h5-7,10H,2-4,22H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNNZCKKJSFKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C2(C3CCC3)C4=CC(=CC(=C4)Cl)Cl)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Shmt-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




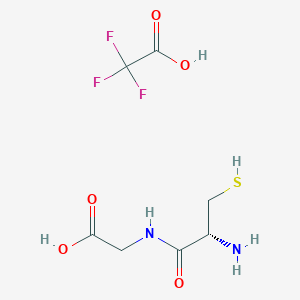

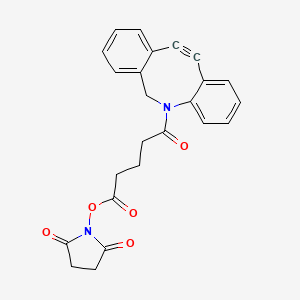
![N-[(2S,3R)-2-Methyl-4-oxooxetane-3-yl]carbamic acid 5-phenylpentyl ester](/img/structure/B8103445.png)
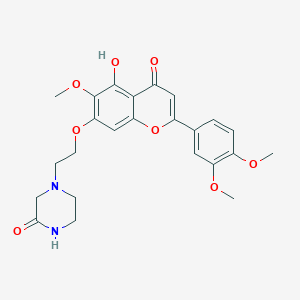
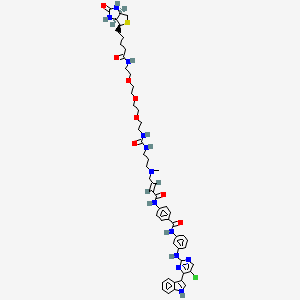
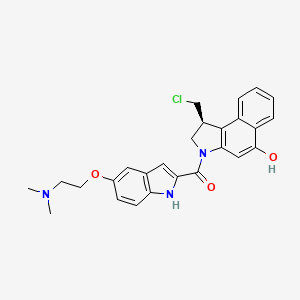
![(2S,4R)-1-((S)-2-(7-(4-(6-((6-Acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B8103481.png)
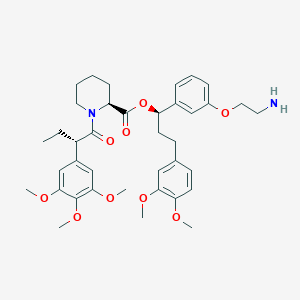
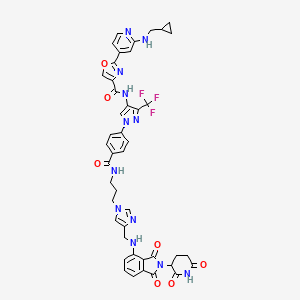

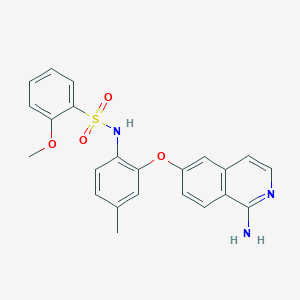
![(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B8103518.png)